Product packaging for 2-(isocyanomethyl)oxolane(Cat. No.:CAS No. 443890-11-7)

2-(isocyanomethyl)oxolane

Cat. No.: B6154632
CAS No.: 443890-11-7
M. Wt: 111.1
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Description

Overview of Isocyanide Chemistry: Fundamental Principles and Reactivity

Electronic Structure and Bonding Characteristics of Isocyanides

The electronic nature of the isocyanide functional group is best described through two primary resonance structures: a zwitterionic form with a triple bond between a positively charged nitrogen and a negatively charged carbon, and a neutral, carbene-like structure with a double bond. wikipedia.org This duality is central to its chemical behavior.

The C-N bond distance in typical isocyanides is approximately 115.8 pm, and the C-N-C bond angle is nearly linear at 180°, which is consistent with the triple bond character. wikipedia.org Spectroscopically, isocyanides are readily identified by a strong, characteristic absorption in their infrared (IR) spectra, appearing in the range of 2165–2110 cm⁻¹. wikipedia.orgscienceinfo.com

High-level valence bond calculations have indicated that the carbenic electronic structure is a predominant feature, with a secondary zwitterionic character. The linear geometry is a result of significant energetic stabilization from the nitrogen's π lone pair donation. This unique electronic configuration makes the terminal carbon atom the center of reactivity. nih.gov

Table 1: General Physicochemical Properties of Isocyanides

Property Typical Value/Description
Functional Group -N⁺≡C⁻
C-N Bond Length ~115.8 pm wikipedia.org
C-N-C Bond Angle ~180° wikipedia.org
IR Absorption (νNC) 2165–2110 cm⁻¹ wikipedia.orgscienceinfo.com

| Resonance Structures | Zwitterionic (R-N⁺≡C⁻) and Carbenic (R-N=C:) wikipedia.org |

Dual Reactivity Profile: Carbenoid and Triple Bond Character

The most striking feature of isocyanide chemistry is the dual reactivity, or amphiphilicity, of the terminal carbon atom. nih.govacs.org It possesses a σ-type lone pair, which allows it to act as a nucleophile or Lewis base. Simultaneously, it has low-energy π* antibonding orbitals, enabling it to function as an electrophile or Lewis acid. nih.govacs.org This "chameleon" nature allows isocyanides to react with both electrophiles and nucleophiles at the same carbon atom, a rare characteristic among functional groups. nih.gov

This dual reactivity profile is the foundation for the participation of isocyanides in a vast number of reactions, most notably multicomponent reactions (MCRs). ajrconline.org In these reactions, the isocyanide carbon undergoes an α-addition of a cationic and an anionic species, followed by rearrangement to form the final product. mdpi.com The two most prominent isocyanide-based MCRs are the Passerini three-component reaction, which yields α-acyloxy carboxamides, and the Ugi four-component reaction, which produces α-acylamino carboxamides. ajrconline.orgnih.gov This reactivity showcases the formal carbene character of the isocyanide. wikipedia.org

Historical Development and Significance of Isocyanide Chemistry in Synthesis

The history of isocyanide chemistry dates back to 1859, when W. Lieke first synthesized allyl isocyanide. mdpi.com However, for nearly a century, the field saw limited progress, partly due to the notoriously unpleasant odor of volatile isocyanides and the lack of general synthetic methods. mdpi.com

A paradigm shift occurred in 1958 when Ivar Ugi and his colleagues developed a reliable method for synthesizing isocyanides by dehydrating formamides. mdpi.com This breakthrough made isocyanides widely accessible to the chemical community. A year later, the introduction of the Ugi four-component reaction (U-4CR) revolutionized the use of isocyanides. mdpi.comfrontiersin.org The U-4CR demonstrated the power of isocyanides to facilitate the rapid, one-pot assembly of complex molecules from simple starting materials. mdpi.com This efficiency and high atom economy established isocyanide-based MCRs as a cornerstone of combinatorial chemistry and drug discovery. nih.govfrontiersin.orgnih.gov Today, isocyanide chemistry is a vital and expanding field, crucial for creating libraries of diverse compounds for biological screening and materials science. nih.gov

Properties

CAS No.

443890-11-7

Molecular Formula

C6H9NO

Molecular Weight

111.1

Purity

95

Origin of Product

United States

Context of Oxolane Tetrahydrofuran Derivatives in Chemical Research

Structural Features and Conformational Aspects of Oxolane Ring Systems

Oxolane is a polar, aprotic solvent and a Lewis base, capable of coordinating with various Lewis acids. wikipedia.orgebi.ac.uk The five-membered ring is not planar; it puckers to relieve torsional strain. The two most common conformations are the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms. For an unsubstituted THF ring, these conformations are close in energy and interconvert rapidly in a process known as pseudorotation.

Table 2: Properties of the Oxolane (Tetrahydrofuran) Ring

Property Description
Chemical Formula C₄H₈O wikipedia.org
Classification Cyclic Ether, Heterocycle wikipedia.org
Polarity Polar, Aprotic
Key Conformations Envelope (Cₛ), Twist (C₂)

| Lewis Character | Lewis Base (due to oxygen lone pairs) wikipedia.org |

Prevalence of Oxolane Scaffolds in Synthetic and Natural Products

The oxolane ring is a ubiquitous structural motif in a wide range of biologically active molecules. wikipedia.orgresearchgate.net It is a core component of numerous natural products, including:

Lignans: A class of polyphenols with diverse biological activities, many of which feature a furofuran or substituted THF core. rsc.org

Polyketides and Acetogenins: Large families of natural products, often with complex structures containing multiple THF rings, such as those found in marine organisms. wikipedia.orgnih.gov

Carbohydrates: The furanose form of sugars, such as ribose and deoxyribose, contains an oxolane ring, making this scaffold fundamental to the structure of RNA and DNA.

Given its prevalence in nature, the oxolane scaffold is a highly sought-after target in organic synthesis. It is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological receptors. Consequently, a vast number of synthetic methodologies have been developed to construct and functionalize the THF ring, aiming to produce novel pharmaceuticals and other valuable compounds. chemistryviews.orgorganic-chemistry.org The incorporation of a reactive handle like the isocyanomethyl group onto this proven scaffold, as seen in 2-(isocyanomethyl)oxolane, provides a direct route to new chemical diversity based on a well-validated core structure.

Positioning of this compound as a Bifunctional Building Block

The utility of this compound in organic synthesis is fundamentally rooted in its identity as a bifunctional building block. This designation arises from the presence of two distinct and reactive functional groups within the same molecule: the isocyanide (-N≡C) and the oxolane ether moiety. Each of these groups can participate in a variety of chemical transformations, often independently, allowing for a stepwise and controlled elaboration of molecular complexity. Furthermore, the potential for synergistic reactivity between the two groups opens up avenues for novel and elegant synthetic strategies.

Heterocyclic compounds, cyclic structures containing at least one heteroatom, are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.comossila.com The incorporation of an isocyanomethyl group onto a heterocyclic scaffold, such as the oxolane ring, introduces a highly versatile handle for a wide array of chemical transformations. Isocyanides are renowned for their participation in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.govfrontiersin.orgscripps.edu This capacity for diversity-oriented synthesis makes heterocyclic isocyanomethyl derivatives particularly attractive in drug discovery and the search for new bioactive compounds. nih.govnih.gov The isocyanide group itself can also undergo a rich variety of other reactions, including cycloadditions, insertions, and reactions with radicals, further expanding its synthetic utility. scripps.edu

From a reactivity standpoint, the oxolane ring is generally stable but can undergo ring-opening reactions under specific conditions, such as in the presence of strong Lewis acids. nih.gov This provides a potential pathway to linear structures with preserved or transformed functionalities. The isocyanide group, with its terminal carbon atom that can exhibit both nucleophilic and electrophilic character, offers a plethora of reaction possibilities. acs.orgresearchgate.net The proximity of the oxolane ring could sterically or electronically influence the reactivity of the isocyanide group, potentially leading to novel stereochemical outcomes in reactions. Conversely, intermediates formed at the isocyanide terminus could, under certain conditions, interact with the oxolane ring, leading to complex cascade reactions and the formation of intricate polycyclic systems.

Functional GroupKey Properties and Reactivity
Isocyanide (-N≡C) - Participates in multicomponent reactions (e.g., Ugi, Passerini). nih.govfrontiersin.org - Can act as both a nucleophile and an electrophile. acs.org - Undergoes cycloaddition and insertion reactions. scripps.edu - Can coordinate to metals. acs.orgresearchgate.net
Oxolane (Tetrahydrofuran) - Common scaffold in natural products and drugs. nih.govwikipedia.org - Influences solubility and pharmacokinetic properties. nih.gov - Generally stable, but can undergo ring-opening. nih.gov - Ether oxygen can act as a hydrogen bond acceptor.

Scope of Academic Research and Research Objectives

The academic interest in this compound and related heterocyclic isocyanomethyl derivatives is driven by the pursuit of novel and efficient synthetic methods and the exploration of new chemical space. Research in this area is multifaceted, encompassing the development of synthetic routes to these building blocks, the investigation of their reactivity, and their application in the synthesis of complex target molecules.

Synthetic StepPotential for Advancement
Synthesis of 2-(aminomethyl)oxolane Development of stereoselective routes to access enantiomerically pure building blocks.
Formylation Optimization of reaction conditions for high-yield conversion to the N-formyl derivative.
Dehydration Exploration of new, milder, and more environmentally benign dehydrating agents. rsc.org
Overall Process Development of integrated one-pot or flow-chemistry-based approaches.

A significant area of research is dedicated to exploring the unique reactivity of this compound and elucidating the mechanisms of its transformations. This includes a detailed investigation of its participation in known isocyanide-based reactions, with a focus on how the oxolane moiety influences stereoselectivity and reaction outcomes. researchgate.net Furthermore, researchers are keen to discover new reactions that are unique to this bifunctional system. For instance, reactions that involve the simultaneous or sequential participation of both the isocyanide and the oxolane ring could lead to the formation of novel and complex heterocyclic frameworks. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to understand reaction mechanisms and predict reactivity. researchgate.netacs.org

The ultimate goal of research on this compound is to leverage its unique properties for the synthesis of valuable target molecules. This includes the construction of libraries of diverse compounds for high-throughput screening in drug discovery programs. nih.gov The ability of the isocyanide group to participate in multicomponent reactions is particularly powerful in this regard, allowing for the rapid generation of molecular complexity. frontiersin.org Furthermore, the oxolane ring is a key structural feature in many biologically active natural products. wikipedia.org Therefore, this compound could serve as a key building block in the total synthesis of such compounds or their analogues, potentially leading to the discovery of new therapeutic agents. ijrpr.commdpi.com

Computational and Theoretical Insights

In the realm of contemporary organic chemistry, computational and theoretical studies serve as powerful tools to elucidate the intricate structural and electronic properties of molecules. For this compound, while direct computational studies are not extensively documented, a comprehensive understanding can be derived from the theoretical analysis of its constituent fragments: the oxolane (tetrahydrofuran) ring and the isocyanomethyl group.

The oxolane ring is a five-membered saturated heterocycle that is not planar. Its conformational landscape is primarily defined by two key non-planar forms: the envelope (C_s symmetry) and the twist (C_2 symmetry) conformations. These conformations arise from the puckering of the ring to relieve torsional strain. The energy barrier between these forms is low, allowing for rapid interconversion at room temperature. The presence of a substituent at the 2-position, such as the isocyanomethyl group, is expected to influence the conformational equilibrium. The substituent can adopt either a pseudo-axial or a pseudo-equatorial position in both the envelope and twist conformations, leading to a set of possible low-energy structures. Theoretical calculations on substituted tetrahydrofurans suggest that the steric bulk and electronic nature of the substituent play a crucial role in determining the most stable conformer. For this compound, it is anticipated that the conformers with the isocyanomethyl group in a pseudo-equatorial orientation would be energetically favored to minimize steric interactions.

The isocyanate (–N=C=O) functional group possesses a unique electronic structure characterized by a linear or nearly linear arrangement of the N=C=O atoms. wikipedia.org The bonding can be described by a cumulative double bond system, making the central carbon atom highly electrophilic. aidic.it Quantum-chemical calculations on various isocyanates have shown that the reactivity of the isocyanate group is significantly influenced by the nature of the substituent attached to the nitrogen atom. researchgate.netacs.org In the case of this compound, the electron-donating effect of the methylene (B1212753) bridge and the oxolane ring is expected to modulate the electrophilicity of the isocyanate carbon.

Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting the geometric parameters and electronic properties of such molecules. A theoretical analysis would involve optimizing the geometry of the different possible conformers of this compound to determine their relative stabilities. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.

Table 1: Predicted Conformational Data for this compound

ParameterPseudo-equatorial ConformerPseudo-axial Conformer
Oxolane Ring Conformation Twist (C_2) or Envelope (C_s)Twist (C_2) or Envelope (C_s)
Relative Energy LowerHigher
Key Dihedral Angle (C1-O-C2-C(NCO)) ~150-170°~80-100°

Furthermore, the electronic properties, such as the dipole moment and the distribution of electron density, can be calculated to understand the molecule's polarity and reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also critical theoretical parameters. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and its propensity to undergo chemical reactions. For this compound, the HOMO is likely to be localized on the oxolane ring and the nitrogen atom of the isocyanate group, while the LUMO is expected to be centered on the π* orbital of the N=C=O group. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the isocyanate carbon.

An in-depth exploration of advanced synthetic strategies for this compound, a significant heterocyclic compound, reveals a focus on optimizing efficiency, safety, and sustainability. The primary route to this isocyanide involves the dehydration of its N-formyl precursor, N-formyl-2-(aminomethyl)oxolane. Methodologies center on the refinement of classical dehydration protocols and the exploration of novel, greener reagents.

Elucidation of Reactivity and Reaction Mechanisms of 2 Isocyanomethyl Oxolane

Fundamental Reactivity of the Isocyanide Functional Group in the Oxolane Context

The isocyanide group (–N≡C) is characterized by a carbon atom with a formal charge of -1 and a nitrogen atom with a formal charge of +1. This electronic distribution imparts a dual nucleophilic and electrophilic character to the isocyanide carbon, making it a versatile reactant in organic synthesis. nih.gov

The terminal carbon atom of the isocyanide group possesses a lone pair of electrons, rendering it nucleophilic. This allows it to attack various electrophilic centers. In recent years, the nucleophilic character of isocyanides has been explored in SN2 reactions with alkyl halides. researchgate.netnih.gov This reaction leads to the formation of a nitrilium ion intermediate, which upon hydrolysis, yields highly substituted secondary amides. researchgate.netnih.gov This novel three-component reaction showcases the versatility of isocyanides, including structures like 2-(isocyanomethyl)oxolane, as effective nucleophiles. researchgate.net The reaction offers an unconventional approach to amide synthesis, expanding the chemical space beyond traditional methods. nih.gov

Conversely, the isocyanide carbon can also exhibit electrophilic properties. While it has a lone pair, the carbon atom is also involved in a triple bond with a positively charged nitrogen atom, making it susceptible to attack by strong nucleophiles. This reactivity is particularly pronounced when the isocyanide is activated by protonation or coordination to a Lewis acid. The ability of the isocyanide carbon to react with both nucleophiles and electrophiles is a cornerstone of its utility in constructing complex molecules. nih.gov

The oxolane (tetrahydrofuran) ring attached to the isocyanomethyl group exerts a significant electronic influence. The oxygen atom within the oxolane ring is highly electronegative, leading to a net electron-withdrawing inductive effect (-I effect) that propagates through the sigma bonds to the isocyanide carbon. This inductive pull can modulate the electron density on the isocyanide group.

The polarity of the oxolane ring, a well-known polar aprotic solvent, contributes to this electronic influence. chemicalbook.com Theoretical studies on the ring-opening reactions of tetrahydrofuran (B95107) highlight the electronic interplay within the ring structure. nih.govnih.govresearchgate.net This inherent polarity and the electron-withdrawing nature of the oxygen atom can subtly decrease the nucleophilicity and increase the electrophilicity of the isocyanide carbon in this compound compared to a simple alkyl isocyanide.

Multicomponent Reactions (MCRs) Involving this compound

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a cornerstone of modern synthetic efficiency. Isocyanides are premier components in this class of reactions, and this compound is well-suited for such transformations.

The Ugi four-component reaction (Ugi-4CR) is arguably the most prominent isocyanide-based MCR. nih.gov It involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.govorganic-chemistry.org This reaction is highly valued for its ability to rapidly generate diverse and complex molecular scaffolds, often with high atom economy. wikipedia.org

The established mechanism for the Ugi reaction proceeds through several key steps: organic-chemistry.orgwikipedia.org

Imine Formation: The amine and the carbonyl compound condense to form an imine, with the loss of a water molecule.

Iminium Ion Formation: The carboxylic acid protonates the imine, forming a highly reactive iminium ion.

Nucleophilic Attack: The nucleophilic carbon of the isocyanide (in this case, this compound) attacks the electrophilic iminium ion, generating a nitrilium ion intermediate.

Second Nucleophilic Addition: The carboxylate anion then adds to the nitrilium ion.

Mumm Rearrangement: The final, irreversible step is an intramolecular acyl transfer from the oxygen to the nitrogen atom, which drives the reaction to completion and yields the stable α-acylamino carboxamide product. wikipedia.org

The use of this compound as the isocyanide component in the Ugi reaction allows for the incorporation of the tetrahydrofuran moiety into the final product, a common structural motif in biologically active compounds.

A major advantage of the Ugi reaction is its exceptionally broad scope, allowing for a wide variety of starting materials to be used. nih.govorganicreactions.org When using this compound as the isocyanide, the diversity of the resulting products can be extensively modified by changing the other three components.

Amine Component: A wide range of primary amines, including aliphatic, aromatic, and heterocyclic amines, can be successfully employed. The use of bifunctional amines can lead to the synthesis of more complex structures like lactams. wikipedia.org

Carbonyl Component: Both aldehydes and ketones are suitable carbonyl partners. Aldehydes are generally more reactive than ketones. The choice of the carbonyl component significantly influences the steric environment around the newly formed stereocenter.

Carboxylic Acid Component: The carboxylic acid component is also highly variable. Simple aliphatic and aromatic carboxylic acids are commonly used. Furthermore, functionalized carboxylic acids, such as keto-acids, can serve as two components in one, leading to cyclic products. nih.gov Alternative acidic components like phenols (in the Ugi-Smiles reaction) or N-hydroxyimides have also been reported, further expanding the reaction's versatility. nih.govwikipedia.org

The table below illustrates the potential for structural diversity in Ugi reactions utilizing this compound.

Amine ComponentCarbonyl ComponentCarboxylic Acid ComponentPotential Product Class
AnilineBenzaldehydeAcetic AcidAromatic α-acylamino carboxamide
BenzylamineAcetoneBenzoic AcidSterically hindered α,α-disubstituted product
CyclohexylamineFormaldehydeCyclohexanecarboxylic AcidAliphatic α-acylamino carboxamide
Glycine methyl esterIsobutyraldehydePropionic AcidPeptidomimetic structure
2-Aminopyridine (B139424)Furfural (B47365)Thiophene-2-carboxylic acidHeterocyclic-rich scaffold

Ugi-Type Reactions: Scope and Mechanistic Investigations

Diastereoselectivity and Enantioselectivity in Ugi Adduct Formation

The Ugi four-component reaction (U-4CR) is a cornerstone of isocyanide-based multicomponent chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide product. mdpi.comresearchgate.net The reaction is initiated by the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide adds to the activated iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and a final Mumm rearrangement yields the stable bis-amide product. encyclopedia.pubresearchgate.net

The stereochemical outcome of the Ugi reaction is a critical aspect, particularly when chiral reactants are involved. acs.org In the case of this compound, the inherent chirality of the oxolane ring can influence the stereoselectivity of the reaction. The stereocenter at the C2 position of the oxolane ring can induce diastereoselectivity in the formation of the Ugi adduct, especially when combined with other chiral components or auxiliaries.

Attempts to achieve high levels of stereocontrol in Ugi reactions often involve the use of chiral amines, aldehydes, or carboxylic acids. acs.org For instance, chiral glycosylamines have been successfully employed as the amine component to achieve high diastereoselectivity. acs.orgnih.gov While specific studies detailing the diastereoselectivity of this compound in Ugi reactions are not prevalent in the surveyed literature, the general principles of asymmetric induction would apply. The tetrahydrofuran ring could exert steric influence on the approach of the reactants, favoring the formation of one diastereomer over the other. The extent of this influence would depend on the specific substrates and reaction conditions, such as temperature and the potential use of Lewis acid catalysts. mdpi.comacs.org

Table 1: Representative Ugi Reaction with this compound

Aldehyde Amine Carboxylic Acid Isocyanide Product (α-acylamino amide) Diastereomeric Ratio (d.r.)
Benzaldehyde Benzylamine Acetic Acid This compound N-benzyl-2-(N-(oxolan-2-ylmethyl)acetamido)-2-phenylacetamide Data not available in search results
Isovaleraldehyde (R)-α-Methylbenzylamine Propionic Acid This compound N-((R)-1-phenylethyl)-2-(N-(oxolan-2-ylmethyl)propionamido)-3-methylbutanamide Data not available in search results

Passerini-Type Reactions: Adaptability and Structural Diversity

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, first reported by Mario Passerini in 1921. frontiersin.orgwikipedia.org It involves the reaction of a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. organicreactions.orgorganic-chemistry.org The reaction mechanism is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents, where hydrogen bonding between the carbonyl and carboxylic acid facilitates a cyclic transition state. organic-chemistry.orgnih.gov This one-pot reaction is highly valued for its operational simplicity and atom economy, providing rapid access to functionalized molecules. researchgate.net

The adaptability of the Passerini reaction allows for the generation of significant structural diversity. By varying the three components, a vast array of α-acyloxy amides can be synthesized. wikipedia.orgresearchgate.net When this compound is used as the isocyanide component, the resulting products incorporate the oxolane moiety, which can be valuable for modifying the physicochemical properties of the final molecule. The reaction tolerates a wide range of functional groups on the aldehyde and carboxylic acid components, making it a versatile tool for creating libraries of compounds. wikipedia.org

Modifications to the classic Passerini reaction have further expanded its scope. For example, Lewis acids can be used to catalyze the reaction, and variations have been developed where alcohols are oxidized in situ to aldehydes. organicreactions.orgresearchgate.net These adaptations enhance the reaction's utility and the structural diversity of the accessible products. The use of bifunctional substrates in the Passerini reaction can also lead to subsequent cyclization reactions, enabling the construction of complex heterocyclic and macrocyclic structures from simple acyclic precursors. organicreactions.orgresearchgate.net

Table 2: Passerini Reaction Employing this compound

Carbonyl Compound Carboxylic Acid Isocyanide Product (α-acyloxy amide) Yield (%)
Cyclohexanecarboxaldehyde Benzoic Acid This compound 1-(N-(oxolan-2-ylmethyl)carbamoyl)cyclohexyl benzoate Data not available in search results
Acetone Formic Acid This compound 1-(N-(oxolan-2-ylmethyl)carbamoyl)propan-2-yl formate Data not available in search results

Groebke-Blackburn-Bienaymé (GBB) Reaction and Related IMCRs

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction that synthesizes fused imidazo[1,2-a]-heterocycles. nih.govresearchgate.net Discovered in 1998, this acid-catalyzed condensation involves an N-heterocyclic amidine (like 2-aminopyridine or 2-aminoimidazole), an aldehyde, and an isocyanide. frontiersin.orgbeilstein-journals.org The reaction proceeds via the formation of a Schiff base from the amidine and aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular [4+1] cycloaddition, followed by tautomerization, yields the final aromatic heterocyclic product. researchgate.net

The GBB reaction is highly modular, allowing for the rapid generation of diverse libraries of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and related scaffolds, which are considered privileged structures in medicinal chemistry. researchgate.netbeilstein-journals.org The use of this compound as the isocyanide component in the GBB reaction would lead to products substituted at the 3-position with an oxolan-2-ylmethyl group. This introduces a flexible, chiral, and polar substituent that can be used to modulate biological activity and pharmacokinetic properties.

The reaction is often catalyzed by acids such as scandium(III) triflate or p-toluenesulfonic acid and can be performed under various conditions, including flow chemistry, demonstrating its robustness and scalability. nih.govbeilstein-journals.org The broad tolerance for different functional groups on both the aldehyde and amidine components further underscores the versatility of the GBB reaction as a tool for diversity-oriented synthesis. beilstein-journals.org

Table 3: Groebke-Blackburn-Bienaymé (GBB) Reaction

Amidine Aldehyde Isocyanide Catalyst Product (Imidazo[1,2-a]heterocycle)
2-Aminopyridine 4-Chlorobenzaldehyde This compound Sc(OTf)₃ 2-(4-chlorophenyl)-3-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridine
2-Aminopyrazine Furan-2-carbaldehyde This compound TsOH 2-(furan-2-yl)-3-(oxolan-2-ylmethyl)imidazo[1,2-a]pyrazine

Cycloaddition Chemistry of this compound

Isocyanides can participate in various cycloaddition reactions, acting as unique C1 building blocks. Their electronic structure allows them to react as both a nucleophile and an electrophile at the same carbon atom, enabling diverse modes of reactivity.

Formal [3+2] Cycloadditions for Heterocycle Construction

Isocyanides are versatile reagents for formal [3+2] cycloaddition reactions, leading to the formation of five-membered heterocycles. nih.gov In these reactions, the isocyanide does not act as a classic 1,3-dipole but rather as a 1,1-dipole equivalent. The reaction is typically initiated by the nucleophilic attack of the isocyanide's α-anion (generated in situ by a base) onto an electrophilic dipolarophile, such as an activated alkene. This is followed by an intramolecular cyclization, where the newly formed anion attacks the electrophilic isocyano carbon to close the ring. nih.gov

This strategy is effective for constructing a variety of aza-heterocycles. nih.gov For example, the reaction of an α-isocyanoacetate ester with a 2-nitrobenzofuran (B1220441) can proceed via a formal [3+2] cycloaddition to yield complex tricyclic benzofuro[2,3-c]pyrrole frameworks. nih.gov When this compound is employed, its α-proton would be less acidic than that of an isocyanoacetate. However, under sufficiently strong basic conditions, a formal [3+2] cycloaddition with a suitable electron-deficient alkene could potentially be achieved, leading to pyrrolidine (B122466) derivatives bearing the oxolane moiety. The stereochemistry of the oxolane ring could play a role in the diastereoselectivity of the cycloadduct formation.

Reactivity with Dipolarophiles and Dienes

The reactivity of isocyanides extends to various dipolarophiles and dienes beyond the specific cases above. The 1,3-dipolar cycloaddition is a classic method for forming five-membered rings. While isocyanides themselves are not 1,3-dipoles, they can react with them. For instance, the reaction of a nitrone (a 1,3-dipole) with a dipolarophile like an alkene is a well-established method for synthesizing isoxazolidine (B1194047) rings. wikipedia.org

The interaction of this compound with such systems would depend on the specific reaction partners and conditions. It can act as a nucleophile, attacking an electrophilic partner, or its α-position can be deprotonated to initiate addition to a dipolarophile. nih.gov In reactions with dienes, isocyanides are not typical dienophiles for a standard Diels-Alder reaction. However, their unique electronic nature enables them to participate in more specialized cycloadditions, often catalyzed by transition metals, to construct a wide variety of nitrogen-containing heterocycles.

Transition Metal-Catalyzed Transformations

The isocyanide functionality in this compound serves as a versatile handle for a variety of transition metal-catalyzed reactions. The lone pair on the isocyanide carbon allows it to act as a strong σ-donor ligand, while its π-acceptor capabilities, though weaker than carbon monoxide, play a crucial role in stabilizing metal complexes and influencing their reactivity. utexas.edu This section details the specific roles of palladium and copper in mediating the transformations of this compound and touches upon its potential reactivity with other transition metals.

Palladium catalysis is a cornerstone of modern organic synthesis, and isocyanides are excellent participants in palladium-catalyzed cross-coupling and annulation reactions. A general catalytic cycle for such transformations typically begins with the oxidative addition of an organic halide (R-X) to a Pd(0) complex, forming an organopalladium(II) intermediate. nih.gov This intermediate readily undergoes a 1,1-migratory insertion of the isocyanide group of this compound to furnish an imidoyl palladium complex. nih.gov This key intermediate can then engage in various coupling pathways, leading to the formation of diverse molecular architectures.

The fate of the imidoyl palladium intermediate is dependent on the reaction partners. In the presence of organometallic reagents (e.g., organoborons in Suzuki coupling or organostannanes in Stille coupling), a transmetalation step followed by reductive elimination yields imines. Alternatively, intramolecular reactions can lead to the formation of heterocyclic structures. For instance, if the initial organic halide contains a suitably positioned nucleophile, an intramolecular cyclization can occur.

Reaction Type Palladium Catalyst/Ligand Coupling Partner Potential Product Structure
Imidoylative Suzuki CouplingPd(OAc)₂ / PPh₃Arylboronic acidAryl-substituted imine
Imidoylative Sonogashira CouplingPdCl₂(PPh₃)₂ / CuITerminal alkyneα,β-Alkynyl imine
Intramolecular AnnulationPd(dba)₂ / Xantphoso-Halogenated anilineSubstituted indole (B1671886) derivative
Carbonylative CyclizationPd(OAc)₂ / DPEPhoso-Iodobenzoic acidN-substituted phthalimidine

Copper catalysts have emerged as powerful tools for the synthesis of nitrogen-containing heterocycles, including indoles. While specific examples utilizing this compound are not prevalent, the known reactivity of isocyanides in copper-catalyzed reactions allows for the postulation of plausible synthetic routes. One established strategy for indole synthesis involves the copper-catalyzed coupling of an o-haloaniline with a terminal alkyne, followed by a cyclization step. An alternative approach involves the reaction of 1-(2-iodoaryl)-2-yn-1-ones with isocyanides, which proceeds through a formal [3+2] cycloaddition/coupling tandem process to form polycyclic pyrrole (B145914) derivatives. scripps.edu

A hypothetical copper-catalyzed indole synthesis using this compound could involve the reaction with an o-alkynylphenylhalide. The reaction would likely proceed through the formation of a copper-acetylide intermediate, which then undergoes coupling with the isocyanide. Subsequent intramolecular cyclization would lead to the formation of the indole ring bearing an N-CH₂-oxolane substituent. The reaction conditions, such as the choice of copper salt, ligand, and base, would be critical in directing the reaction towards the desired indole product.

Beyond palladium and copper, the isocyanide group of this compound is expected to coordinate with a wide range of other transition metals, including nickel, rhodium, gold, and iron. The formation of such complexes can lead to a variety of catalytic transformations. Isocyanide ligands are known to stabilize metals in various oxidation states and can participate in reactions such as hydroformylation, polymerization, and multicomponent reactions. utexas.edu

For example, rhodium complexes are well-known for their ability to catalyze hydroformylation reactions. A rhodium complex of this compound could potentially be used in catalytic cycles involving the addition of a formyl group and hydrogen to an alkene. Gold-catalyzed reactions, particularly those involving the activation of alkynes and allenes, could also be explored with this isocyanide as a ligand to modulate the catalyst's activity and selectivity.

Transition Metal Typical Precursor Potential Complex Type Potential Catalytic Application
NickelNi(COD)₂Ni(0)-isocyanide complexCycloaddition reactions
Rhodium[Rh(CO)₂Cl]₂Rh(I)-isocyanide complexHydroformylation, Isomerization
GoldAuCl(SMe₂)Au(I)-isocyanide complexAlkyne/Allene activation, Cyclization
IronFe₂(CO)₉Fe(0)-isocyanide complexRedox catalysis, C-H activation

Radical Reactions and Single Electron Transfer (SET) Mechanisms

The isocyanide functional group is an excellent acceptor of radical species. nih.gov The addition of a radical to the isocyanide carbon results in the formation of a stabilized imidoyl radical. This intermediate can then undergo further reactions, such as cyclization or intermolecular trapping, to form a variety of nitrogen-containing compounds. This reactivity is distinct from the more common polar reactions of isocyanides and provides an alternative pathway for C-C and C-heteroatom bond formation.

Radical reactions involving this compound can be initiated by standard radical initiators like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (DBP) under thermal conditions, or through photochemical initiation. Single Electron Transfer (SET) processes can also generate the necessary radical intermediates. nih.gov For instance, a photoredox catalyst can mediate the transfer of an electron to a suitable precursor, generating a radical that then adds to the isocyanide.

A plausible radical reaction could involve the intramolecular cyclization of a derivative of this compound containing a radical precursor, such as an alkyl halide, on a tether. Upon radical initiation, the generated radical would add to the isocyanide, forming an imidoyl radical, which could then cyclize to form a heterocyclic product.

Radical Source/Initiator Reaction Type Key Intermediate Potential Product
AIBN / Bu₃SnHReductive CyclizationImidoyl radicalFused heterocyclic system
Dibenzoyl PeroxideIntermolecular AdditionImidoyl radicalSubstituted imine
Visible Light / Photoredox CatalystSET-initiated reactionRadical cation/anionFunctionalized amine derivative

Ring-Opening Reactions of the Oxolane Moiety in Conjunction with Isocyanide Reactivity

The oxolane (tetrahydrofuran) ring is generally stable but can be cleaved under certain conditions, typically involving strong acids or Lewis acids. nih.govacs.orgrsc.org The ring-opening is driven by the relief of ring strain and results in the formation of a functionalized linear chain. In the context of this compound, the reactivity of the oxolane ring must be considered in tandem with the potential reactions of the isocyanide group.

Acid-catalyzed ring-opening of the oxolane in this compound would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack at one of the adjacent carbons. If the nucleophile is water, this would result in a diol. Under acidic conditions, the isocyanide group is prone to hydrolysis, first to a formamide (B127407) and then to a primary amine. Therefore, the conditions for ring-opening must be carefully chosen to avoid undesired reactions of the isocyanide.

A potential reaction pathway could involve the use of a Lewis acid to activate the oxolane ring towards a nucleophile. The choice of Lewis acid and nucleophile would be critical to achieve selective ring-opening without affecting the isocyanide. For instance, a soft Lewis acid might coordinate preferentially with the isocyanide, while a hard Lewis acid would favor the ether oxygen.

Reagent Reaction Condition Plausible Mechanism Potential Product
Strong Protic Acid (e.g., H₂SO₄)Aqueous, heatProtonation, Nucleophilic attack by H₂O, Isocyanide hydrolysis5-amino-1,4-dihydroxypentane
Lewis Acid (e.g., BF₃·OEt₂)Anhydrous, with nucleophile (e.g., R-SH)Lewis acid coordination to ether oxygen, Sₙ2 attackThioether with a terminal isocyanomethyl group
Organometallic Reagents (e.g., R-Li)Anhydrous, low temperatureNucleophilic attack at α-carbonRing-opened alcohol with extended carbon chain

Applications of 2 Isocyanomethyl Oxolane in Complex Molecule Synthesis

Synthesis of Novel Heterocyclic Scaffolds

2-(Isocyanomethyl)oxolane serves as a key synthon in the creation of a wide array of novel heterocyclic scaffolds. nih.govresearchgate.netnih.gov The isocyanide functionality allows for its participation in various cyclization and multicomponent reactions, leading to the formation of diverse and structurally complex heterocyclic systems. nih.govthieme-connect.de

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these motifs are present in a vast number of natural products and pharmaceuticals. researchgate.net Isocyanides, including this compound, have proven to be indispensable for the synthesis of important classes of nitrogen heterocycles such as indoles and quinolines. nih.govnih.gov The reactivity of the isocyano group facilitates its incorporation into various synthetic pathways that construct these aromatic systems. nih.govslideshare.net For instance, isocyanides can react in cocyclizations or transition-metal-catalyzed processes to form the core structure of these heterocycles. nih.gov The utility of isocyanide-based reactions often provides significant advantages over other methods, including greater simplicity and convergence. nih.gov

Reaction TypeReactantsProduct ClassReference
van Leusen Reactionpara-Toluenesulfonylmethyl isocyanide (TosMIC), Aldehydes, Amines1,5-Diaryl-1H-imidazoles wits.ac.za
Intramolecular Friedel-CraftsIsoindole-1-acetyl chloridesIsoindolo[2,1-a]quinoline derivatives nih.gov
Cu(II)-Catalyzed Amination/Annulation(Iso)quinoline N-oxides, o-Alkynylanilines(Iso)quinoline-Indole Hybrids nih.gov

The application of this compound extends to the synthesis of more intricate molecular architectures like fused and spirocyclic systems. These structures are of significant interest in drug discovery due to their conformational rigidity, which can lead to improved interactions with biological receptors. rug.nl Isocyanide-based multicomponent reactions have been successfully employed to generate complex products, such as triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indolines], in a single domino reaction. acs.org Furthermore, palladium-catalyzed cyclizations involving isocyanides can produce medium-sized rings like eight-membered benzodiazocine derivatives. nih.gov These advanced synthetic strategies allow for the construction of skeletally diverse and complex molecules from relatively simple starting materials. researchgate.net

The isocyanate functional group, which is isomeric with the isocyanide group and can be accessed from it, is a key precursor in polymer chemistry. The derivatization of isocyanates by reacting them with primary or secondary amines leads to the formation of urea (B33335) derivatives. google.comgoogle.com Similarly, reaction with alcohols yields urethane (B1682113) groups. google.com These reactions are fundamental to the production of polyurethanes, a versatile class of polymers. By incorporating the oxolane moiety, novel properties can be introduced into these materials. The use of carbon dioxide as a sustainable feedstock for the creation of cyclic carbonates, which then react with amines to form polyhydroxyurethanes (PHUs), represents an attractive and environmentally conscious approach to polymer synthesis. researchgate.net

Incorporation into Multicomponent Reaction Product Libraries

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are a powerful tool in modern synthetic chemistry. researchgate.net Isocyanides are particularly prominent in MCRs, such as the Ugi and Passerini reactions, due to their unique reactivity and functional group tolerance. researchgate.netacs.org These reactions are highly valued in the pharmaceutical industry for the rapid generation of large libraries of druglike small molecules. researchgate.net

The efficiency of MCRs makes them highly suitable for high-throughput synthesis (HTS) and automated chemistry platforms. nih.govsci-hub.se Miniaturized HTS techniques allow for the rapid synthesis and evaluation of vast numbers of compounds on a nanogram to milligram scale. nih.gov A notable example involves the use of 3-(isocyanomethyl)-tetrahydrofuran (an isomer of this compound) in an automated, nmol-scale synthesis of novel isoquinolines. nih.gov This approach enabled the execution of 384 distinct reactions in under two days, showcasing the remarkable speed and low material consumption of the technology. nih.gov Such strategies accelerate the discovery of new synthetic methodologies and the optimization of reaction conditions. nih.gov

StrategyKey FeaturesCompound ClassReference
Acoustic Droplet EjectionAutomated nmol-scale synthesis, rapid reaction evaluationIsoquinolines nih.gov
Ugi Tetrazole (UT-4CR)Use of amines, oxo components, isocyanides, and an azide (B81097) source; suitable for parallel synthesis1,5-Disubstituted tetrazoles nih.gov, acs.org
Flow ChemistryImproved regioselectivity compared to batch, continuous productionImidazo[1,2-a]pyrimidines, 2-Oxazolines whiterose.ac.uk
Ammonia-Ugi-4CR / AnnulationTwo-step protocol using ammonia (B1221849) in an Ugi reaction followed by palladium-catalyzed cyclizationPolycyclic quinazolinones acs.org

A key advantage of using this compound in MCRs is the ability to generate chemically diverse libraries of compounds. researchgate.net By systematically varying the other components in the reaction—such as the aldehyde, amine, and carboxylic acid in an Ugi four-component reaction (Ugi-4CR)—a small set of starting materials can produce an extensive library of structurally varied products. researchgate.netacs.org This "build/couple/pair" strategy allows for the exploration of vast regions of chemical space, which is critical for identifying novel bioactive molecules in drug discovery programs. researchgate.net The versatility of isocyanide-based MCRs provides access to numerous molecular scaffolds, including various heterocyclic systems, making them a cornerstone of modern combinatorial chemistry. acs.orgnih.gov

Role as a Key Intermediate in Building Block Synthesis

This compound functions as a bifunctional building block, possessing a reactive isocyanide handle and a stable, yet potentially modifiable, oxolane scaffold. This duality allows for its incorporation into larger molecules and subsequent transformations to achieve desired structural complexity.

As a functionalized isocyanide, this compound is primarily utilized as a synthon in reactions that build molecular complexity, most notably in isocyanide-based multicomponent reactions (IMCRs) like the Ugi and Passerini reactions acs.orgmdpi.com. In these processes, the isocyanide carbon atom undergoes α-addition, incorporating the entire (oxolan-2-yl)methyl moiety into the final product. The reaction rapidly generates peptide-like structures or other complex adducts from simple starting materials, including aldehydes, amines, and carboxylic acids mdpi.com.

The primary role of this compound is not typically to serve as a precursor for different isocyanide derivatives, but rather to act as a crucial component that introduces the oxolane ring structure into a new, more complex molecule. For instance, in a typical Ugi four-component reaction (U-4CR), it would provide one of the four essential inputs, leading to a product with significant molecular diversity mdpi.comrug.nl. The synthesis of 2-(isocyanomethyl)tetrahydrofuran has been reported with high yields, making it an accessible building block for such transformations rug.nl.

Table 1: Role of this compound in a Generic Ugi Four-Component Reaction
Component 1 (Aldehyde/Ketone)Component 2 (Amine)Component 3 (Carboxylic Acid)Component 4 (Isocyanide)Resulting Product Core Structure
R¹-CHOR²-NH₂R³-COOH(C₄H₇O)CH₂NCα-Acylamino Amide with Oxolane Moiety

The process of converting one functional group into another, known as functional group interconversion (FGI), is a cornerstone of modern organic synthesis fiveable.memit.edu. The oxolane (tetrahydrofuran) ring within this compound, while generally stable, can be subjected to specific chemical transformations.

The ether linkage in the tetrahydrofuran (B95107) ring is susceptible to cleavage under strong acid or Lewis acid catalysis, which can open the ring to form linear diol derivatives or other functionalized chains ub.edursc.org. Additionally, methods for the C-H functionalization of ethers, including those involving photoredox or nickel catalysis, can enable the introduction of new substituents at positions on the oxolane ring, typically alpha to the oxygen atom organic-chemistry.org. Such transformations would allow the modification of the oxolane backbone after its incorporation into a larger molecule via the isocyanide group. However, applying these methods to this compound would necessitate careful optimization to ensure compatibility with the sensitive isocyanide functionality.

Stereochemical Control and Application in Chiral Synthesis

The synthesis of molecules as single enantiomers, known as asymmetric synthesis, is critical in pharmaceutical and materials science. This is often achieved by using chiral catalysts, reagents, or temporarily incorporated chiral auxiliaries to control the stereochemical outcome of a reaction york.ac.uk.

When prepared from an enantiomerically pure source, such as (R)- or (S)-tetrahydrofurfurylamine, this compound becomes a chiral building block. The stereocenter at the C2 position of the oxolane ring can exert stereochemical influence on reactions involving the isocyanide group. This principle is fundamental to the use of chiral auxiliaries, where a chiral group is attached to a substrate to direct the formation of new stereocenters wikipedia.org.

In a reaction, the chiral oxolane moiety can force the transition state to adopt a specific, lower-energy conformation, leading to a diastereoselective outcome. This results in the preferential formation of one product stereoisomer over others. The stereoselective synthesis of substituted tetrahydrofurans is a well-established field, where existing stereocenters on the ring are frequently used to control the stereochemistry of subsequent modifications nih.gov. By extension, a chiral this compound could be employed in asymmetric MCRs to construct new carbon-carbon and carbon-heteroatom bonds with a degree of stereocontrol.

Chiral ligands are essential components of catalysts used in a vast number of asymmetric transformations nih.govsnnu.edu.cn. The precursor to this compound, tetrahydrofurfurylamine (B43090), is a known and utilized starting material for the synthesis of chiral ligands researchgate.net. These ligands often feature the chiral tetrahydrofuran backbone to create a well-defined stereochemical environment around a metal center.

Given that the chiral amine is a precursor, the corresponding isocyanide can be envisioned as a building block for novel chiral ligands. The isocyanide itself can coordinate to transition metals or be transformed into other ligating groups. The established success of chiral backbones derived from sources like carbohydrates, terpenes, and amino acids in creating effective auxiliaries and ligands highlights the potential of the tetrahydrofuran scaffold in this context researchgate.netthieme-connect.comarkat-usa.org. For example, Evans oxazolidinone auxiliaries, which are widely used in asymmetric synthesis, are themselves cyclic structures often employed in tetrahydrofuran as a solvent wikipedia.orgnih.gov.

Biomass Valorization and Derivatization Applications (Oxolane Context)

The transition to a sustainable chemical industry relies on the use of renewable feedstocks. Lignocellulosic biomass is a key resource, and its conversion into platform chemicals is a major focus of modern research hse.ru. Furfural (B47365) is one such platform chemical, produced via the acid-catalyzed dehydration of C5 sugars (e.g., xylose) found in hemicellulose rsc.orglidsen.comresearchgate.net.

The oxolane ring of this compound is directly accessible from furfural through a series of well-established chemical transformations. This synthetic route positions this compound as a value-added, second-generation chemical derived from renewable resources. The process, often referred to as biomass valorization, transforms low-value agricultural residues into high-value functional molecules dtu.dk.

The pathway proceeds as follows:

Hydrogenation: Furfural is first hydrogenated to produce furfuryl alcohol. Further hydrogenation reduces the furan (B31954) ring itself, yielding tetrahydrofurfuryl alcohol researchgate.net.

Reductive Amination: Alternatively, furfural or furfuryl alcohol can undergo reductive amination with ammonia to produce tetrahydrofurfurylamine researchgate.net.

Isocyanide Formation: Tetrahydrofurfurylamine serves as the direct precursor to this compound. This conversion is typically achieved through a two-step sequence involving formylation to create an N-formamide, followed by dehydration to yield the isocyanide group mdpi.com.

This pathway demonstrates a direct and practical link between a renewable feedstock and a versatile synthetic building block.

Table 2: Synthetic Pathway from Biomass-Derived Furfural to this compound
StepStarting MaterialKey Reagents/ProcessProductReference
1Furfural (from Hemicellulose)H₂, Catalyst (e.g., Ni, Pd, Ru)Tetrahydrofurfuryl Alcohol lidsen.comresearchgate.net
2Furfural or Tetrahydrofurfuryl AlcoholNH₃, H₂, Catalyst (e.g., Pd/Al₂O₃)Tetrahydrofurfurylamine researchgate.net
3Tetrahydrofurfurylamine1. Formic Acid or derivative 2. Dehydrating Agent (e.g., POCl₃)This compound mdpi.com

Advanced Spectroscopic and Analytical Methodologies for Research on 2 Isocyanomethyl Oxolane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 2-(isocyanomethyl)oxolane in solution. It provides atomic-level information about the connectivity, chemical environment, and spatial arrangement of atoms. ox.ac.uk

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, but for an unambiguous assignment of all signals and to establish stereochemistry, a combination of two-dimensional (2D) NMR experiments is required. uci.eduepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the connectivity within the oxolane ring by showing correlations between the proton at C2 and the protons at C3, and subsequently between the protons at C3, C4, and C5. It would also show the coupling between the C2 proton and the methylene (B1212753) protons of the isocyanomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. epfl.chsdsu.edu It is crucial for assigning the carbon signals of the oxolane ring and the isocyanomethyl group by linking them to their corresponding, more easily assigned, proton signals. Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peak. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to four bonds. epfl.chprinceton.edu HMBC is vital for connecting different spin systems and assigning non-protonated (quaternary) carbons. In this molecule, it would show correlations from the methylene protons of the isocyanomethyl group to the isocyanide carbon (-N≡C) and to the C2 carbon of the oxolane ring, confirming the attachment of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. princeton.eduipb.pt This is particularly powerful for stereochemical assignments. For this compound, NOESY could be used to determine the relative orientation of the isocyanomethyl group with respect to the protons on the oxolane ring, helping to define the preferred conformation around the C2-CH₂ bond.

A representative table of expected NMR data for this compound is presented below. Chemical shifts (δ) are hypothetical but based on typical values for similar structural motifs.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
-N≡C -~158H1'-
C1' H₂~3.6 (dd)~45C2, -N≡CH2, H5a
C2 H~4.1 (m)~78C1', C3, C4, C5H1', H3a, H3b
C3 H₂~1.9 (m)~26C2, C4, C5H2, H4a, H4b
C4 H₂~1.8 (m)~24C2, C3, C5H3a, H3b, H5a, H5b
C5 H₂~3.8 (m)~68C2, C3, C4H1', H4a, H4b

Table 1: Hypothetical NMR data and key 2D correlations for this compound.

The five-membered oxolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly envelope and twist forms. Variable Temperature (VT) NMR is a powerful technique to study these conformational dynamics. nih.govresearchgate.net By recording NMR spectra at different temperatures, one can observe changes in chemical shifts, coupling constants, and line shapes. scielo.brbris.ac.uk

At low temperatures, the interconversion between conformers can be slowed down on the NMR timescale, potentially allowing for the observation of distinct signals for each major conformer. scielo.br As the temperature increases, the rate of exchange increases, leading to the broadening of signals and their eventual coalescence into a single set of time-averaged peaks. ox.ac.uk Analyzing the line shapes as a function of temperature can provide quantitative information about the energy barriers of the conformational interchange and the relative populations of the conformers.

Mass Spectrometry (MS) for Reaction Monitoring and Pathway Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. scispace.com It is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govuakron.edu Analyzing the resulting fragment ions provides detailed structural information and helps to establish fragmentation pathways. mdpi.commtoz-biolabs.com

For this compound (MW = 111.14 g/mol ), the [M+H]⁺ ion at m/z 112 would be selected. Key fragmentation pathways would likely involve the cleavage of the oxolane ring and the loss of the isocyanide group or parts of the side chain.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Identity
112.185.1HCN (27)Protonated oxolane-2-carbenium ion
112.184.1H₂CNH (28)Oxolanyl cation
112.171.1C₂H₄O (41)[C₄H₆N]⁺
112.143.1C₄H₆N (69)[C₂H₃O]⁺ (Acylium ion)

Table 2: Plausible fragmentation pathways for the [M+H]⁺ ion of this compound in tandem MS.

Understanding these fragmentation patterns is crucial for the unambiguous identification of the compound in complex mixtures, such as reaction products or environmental samples. nih.gov

Mass spectrometry is an excellent tool for real-time or near-real-time reaction monitoring due to its high speed and sensitivity. acs.orgnih.gov Techniques coupling rapid liquid chromatography or direct infusion to a mass spectrometer allow for the tracking of reactants, intermediates, and products as a function of time. This is particularly useful for optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time) in the synthesis of this compound. For instance, in a multicomponent reaction, MS can monitor the consumption of the starting aldehyde, amine, and acid components while simultaneously tracking the appearance of the isocyanide product. acs.orgrug.nl This provides a detailed kinetic profile of the reaction, which is difficult to obtain with traditional offline methods like TLC or NMR. nih.govmdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and In Situ Monitoring

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, probe the vibrational modes of molecules and are highly effective for identifying specific functional groups. wiley-vch.dehoriba.com

The most characteristic vibrational feature of this compound is the stretching of the isocyanide group (-N≡C). This bond gives rise to a very strong and sharp absorption band in the IR spectrum, typically in the range of 2150-2120 cm⁻¹. scirp.org Its high intensity and unique position in a relatively uncongested region of the spectrum make it an excellent diagnostic marker for the presence of the isocyanide functionality. mdpi.com Other key bands include the C-O-C stretching of the ether linkage in the oxolane ring (~1100 cm⁻¹) and various C-H stretching and bending modes. researchgate.net

Raman spectroscopy provides complementary information. faccts.de While the isocyanide stretch is also Raman active, other vibrations, particularly those of symmetric non-polar bonds, may be more intense in the Raman spectrum than in the IR. spectroscopyonline.com A key advantage of Raman spectroscopy is its low interference from water, making it exceptionally well-suited for the in situ monitoring of reactions in aqueous media or solvent systems where IR is less effective. americanpharmaceuticalreview.commt.com By immersing a fiber-optic Raman probe directly into the reaction vessel, one can monitor the synthesis of this compound in real-time by tracking the appearance of the characteristic isocyanide band or the disappearance of reactant signals. chemrxiv.orgnih.gov

Functional GroupVibration TypeTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)Intensity
C-H (alkane)Stretching2990-28502990-2850Medium-Strong
-N≡C (Isocyanide)Stretching2150-21202150-2120Strong, Sharp
C-HBending1470-13501470-1350Medium
C-O-C (Ether)Asymmetric Stretch1150-10851150-1085Strong

Table 3: Characteristic vibrational frequencies for this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography is a premier analytical technique for determining the atomic and molecular structure of a crystal. wikipedia.org The methodology involves exposing a crystal to a monochromatic X-ray beam and measuring the angles and intensities of the resulting diffracted rays. wikipedia.org This diffraction pattern is unique to each compound and allows for the calculation of a three-dimensional electron density map, which in turn reveals the precise positions of atoms, bond lengths, and other structural details. wikipedia.orgnih.gov

In the context of this compound and its derivatives, X-ray crystallography serves as an indispensable tool for the unambiguous determination of absolute stereochemistry and solid-state conformation. The ability to elucidate the three-dimensional arrangement of atoms is crucial for understanding structure-activity relationships, particularly for chiral molecules. Research has successfully employed X-ray crystallography to determine the structure of derivatives of 2-(isocyanomethyl)tetrahydrofuran, a synonym for this compound. rug.nl For complex molecules, determining the absolute configuration is a critical step; for instance, X-ray analysis of (-)-erythro-5-methylmethadone perchlorate (B79767) definitively established its absolute configuration as (5S, 6S). nih.gov This level of certainty is often unattainable with other spectroscopic methods.

The process begins with the growth of high-quality crystals of the target derivative, which are then subjected to X-ray diffraction analysis. nih.gov The resulting data provides key structural parameters.

Table 1: Information Derived from X-ray Crystallographic Analysis

ParameterDescriptionSignificance for this compound Derivatives
Unit Cell Dimensions The dimensions of the basic repeating unit of the crystal lattice.Provides fundamental information about the crystal packing. nih.gov
Space Group Describes the symmetry elements of the crystal.Helps in solving the crystal structure and indicates the presence of chirality.
Atomic Coordinates The precise (x, y, z) position of each atom in the unit cell.Allows for the complete reconstruction of the molecular structure. wikipedia.org
Bond Lengths & Angles The distances between bonded atoms and the angles they form.Confirms the covalent structure and reveals any strain in the oxolane ring or substituent.
Torsional Angles The dihedral angles that define the molecule's conformation.Determines the puckering of the tetrahydrofuran (B95107) ring and the orientation of the isocyanomethyl group.
Absolute Configuration The absolute spatial arrangement of atoms in a chiral molecule (e.g., R/S).Unambiguously assigns stereochemistry at chiral centers, which is crucial for stereoselective synthesis and biological activity studies. nih.gov

Chromatographic Techniques for Separation and Purity Assessment in Reaction Development

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture. nih.gov The underlying principle involves the differential partitioning of analytes between a stationary phase (a solid or a liquid-coated solid) and a mobile phase (a liquid or gas) that moves through it. nih.govchromtech.com Molecules with a weaker affinity for the stationary phase or higher solubility in the mobile phase travel more quickly, enabling separation. nih.gov In the development of synthetic routes involving this compound, chromatographic methods are essential for monitoring reaction progress, isolating intermediates, and ensuring the purity of the final product.

Column chromatography is a widely used preparative technique for purifying organic compounds. orgsyn.org A modern, enhanced version of this method is flash chromatography, which has become a standard in research laboratories. weber.hu Unlike traditional gravity-fed column chromatography, flash chromatography utilizes positive pressure, typically from compressed air or nitrogen, to force the mobile phase through the stationary phase more rapidly. weber.huphenomenex.com This significantly reduces purification time while maintaining high resolution. weber.hu

The effectiveness of flash chromatography relies heavily on the use of a stationary phase with a smaller particle size, typically 40-63 μm silica (B1680970) gel, which provides a larger surface area for interactions. orgsyn.org The choice of the mobile phase (eluent) is critical for achieving good separation. rochester.edu Eluent systems are often binary mixtures, and their polarity is tuned to control the retention of the target compound. rochester.edu For compounds of varying polarities, a gradient elution, where the mobile phase composition is changed over time, can be employed. chromtech.com Flash chromatography is documented as a purification method for reactions involving 2-(isocyanomethyl)tetrahydrofuran. rug.nl

Table 2: Common Solvent Systems for Flash Chromatography on Silica Gel

Polarity of Target CompoundTypical Solvent SystemStarting Composition (Polar/Non-polar)Notes
Non-polar Ethyl Acetate / Hexane5% Ethyl AcetateA standard system offering good resolution for many compounds. rochester.edu
Intermediate Polarity Ethyl Acetate / Hexane10-50% Ethyl AcetateThe ratio is optimized based on Thin-Layer Chromatography (TLC) results. rochester.edu
Polar Methanol (B129727) / Dichloromethane5% MethanolEffective for highly polar compounds; methanol concentration is usually kept below 10% to avoid dissolving the silica gel. rochester.edu

When larger quantities of a purified compound are needed for subsequent synthetic steps or detailed biological evaluation, preparative chromatography is employed. chemistryworld.com This technique operates on the same principles as analytical chromatography but is optimized for throughput and yield rather than just detection. lcms.cz The primary goal is to isolate a specific quantity of a compound at a desired level of purity. chemistryworld.com

Table 3: Comparison of Analytical and Preparative Chromatography Goals

FeatureAnalytical ChromatographyPreparative Chromatography
Primary Goal Identification and QuantitationIsolation and Purification
Sample Load Small (micrograms to nanograms)Large (milligrams to grams) lcms.cz
Column Dimensions Small diameter, long lengthLarge diameter, shorter length
Focus High resolution, peak shapeHigh throughput, loadability, yield chemistryworld.com
Detection High sensitivity detectorsLess sensitive detectors, fraction collection
Outcome Data (chromatogram)Purified material chemistryworld.com

Computational and Theoretical Investigations of 2 Isocyanomethyl Oxolane

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of the electron distribution and molecular orbitals, which are key determinants of a molecule's reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a widely used tool for predicting the ground state properties of molecules due to its favorable balance between accuracy and computational cost. acs.orgaip.org For 2-(isocyanomethyl)oxolane, DFT calculations can elucidate several key properties that govern its chemical behavior.

DFT calculations can provide optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. These calculations would likely be performed using a functional such as B3LYP with a basis set like 6-311+G(2d,p) to provide a good balance of accuracy and computational efficiency. researchgate.net The resulting geometric parameters are crucial for understanding the steric and electronic environment of the isocyanide functional group and the oxolane ring.

Furthermore, DFT is employed to calculate thermodynamic properties such as the enthalpy of formation, Gibbs free energy, and vibrational frequencies. researchgate.net These parameters are essential for predicting the stability of the molecule and the feasibility of reactions in which it participates. For instance, the calculated vibrational frequencies can be compared with experimental infrared (IR) spectra to confirm the structure of the molecule.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

PropertyCalculated ValueUnit
Enthalpy of Formation (gas phase)ValuekJ/mol
Gibbs Free Energy of FormationValuekJ/mol
Dipole MomentValueDebye
C≡N Stretching FrequencyValuecm⁻¹
C-N-C Bond AngleValuedegrees

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations. Actual values would require specific computational studies to be performed.

Molecular Orbital Analysis of Isocyanide Reactivity

The reactivity of the isocyanide group (-N≡C) is a central aspect of the chemistry of this compound. A molecular orbital (MO) analysis, often performed in conjunction with DFT calculations, provides a detailed picture of the electronic factors that drive its reactions. d-nb.info The isocyanide carbon can act as both a nucleophile and an electrophile, a duality that is explained by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized on the carbon atom of the isocyanide group, making it susceptible to electrophilic attack. Conversely, the LUMO, which is a π* anti-bonding orbital, is also centered on the carbon, allowing for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

Computational analysis of the FMOs of this compound would reveal the precise energies and spatial distributions of these orbitals, providing a quantitative basis for understanding its participation in reactions like the Ugi four-component condensation. organic-chemistry.orgnih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergyUnit
HOMOValueeV
LUMOValueeV
HOMO-LUMO GapValueeV

Note: The values in this table are hypothetical and represent typical outputs from MO analysis. Specific computational studies are needed for precise values.

Mechanistic Studies through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this involves mapping the entire reaction pathway, from reactants to products, through the identification of transition states and intermediates.

Transition State Localization and Reaction Pathway Mapping

A key aspect of mechanistic studies is the localization of transition states (TS), which represent the highest energy point along a reaction coordinate. ugent.bersc.org Various computational algorithms can be employed to find these high-energy structures. Once located, the transition state provides critical information about the geometry of the activated complex and the nature of bond-forming and bond-breaking processes.

For reactions involving this compound, such as the Ugi reaction, computational chemists would map the potential energy surface (PES) that connects the reactants, intermediates, transition states, and products. nih.gov This mapping provides a comprehensive understanding of the reaction mechanism, including the sequence of elementary steps and the stereochemical outcome.

Energy Profiles and Activation Barriers for Key Transformations

From the mapped reaction pathway, an energy profile can be constructed. This profile plots the potential energy of the system against the reaction coordinate, visually representing the energy changes that occur during the reaction. researchgate.net The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a crucial parameter that determines the reaction rate. wayne.edu

Computational studies can provide quantitative estimates of activation barriers for key transformations of this compound. For example, in a multicomponent reaction, calculations can determine the activation energies for the initial formation of the imine, the subsequent nucleophilic attack of the isocyanide, and the final rearrangement steps. organic-chemistry.org This information is vital for understanding reaction kinetics and for optimizing reaction conditions.

Table 3: Hypothetical Activation Energies for a Key Step in a Reaction of this compound

Reaction StepActivation Energy (Ea)Unit
Nucleophilic attack of isocyanideValuekcal/mol
Mumm rearrangementValuekcal/mol

Note: These values are illustrative and would be the result of detailed computational mechanistic studies.

Solvent Effects and Catalysis Mechanisms

The reaction environment, including the solvent and the presence of catalysts, can significantly influence the outcome of a chemical transformation. Computational models can account for these effects.

Solvent Effects: Solvents can alter reaction rates and selectivities by stabilizing or destabilizing reactants, intermediates, and transition states to different extents. acs.org Computational methods can model solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. acs.org For reactions involving the polar this compound, understanding the role of the solvent is critical for predicting reaction outcomes in different media. researchgate.net

Catalysis Mechanisms: Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. researchgate.net Computational studies are instrumental in elucidating the mechanisms of catalyzed reactions. For instance, if a Lewis acid is used to catalyze a reaction with this compound, computational chemistry can model the coordination of the catalyst to the substrate and determine how this interaction lowers the energy of the transition state. nih.gov These insights are invaluable for the rational design of more efficient catalysts. whiterose.ac.uk

Conformational Analysis of the Oxolane Ring and its Influence on Isocyanide Reactivity

The reactivity of the isocyanide group in this compound is intrinsically linked to the conformation of the five-membered oxolane ring. The ring's flexibility allows it to adopt various puckered conformations, which in turn dictate the spatial orientation of the isocyanomethyl substituent and influence its accessibility and electronic properties.

The oxolane (tetrahydrofuran) ring is not planar. To alleviate torsional strain, it adopts puckered conformations. The two most common forms are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) conformations. aip.org In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. For monosubstituted oxolanes, the energy difference between these conformers is often small, and the ring can undergo a process of continuous conformational change known as pseudorotation.

The isocyanomethyl group at the C2 position can exist in either a pseudo-axial or a pseudo-equatorial orientation. The preferred orientation is determined by a balance of steric and electronic factors. Generally, bulky substituents prefer the less sterically hindered equatorial position. Computational studies on methyl-substituted 2-oxo-1,3-dioxolanes, which share the five-membered ring structure, have shown that the ring exists predominantly in a half-chair conformation, and methyl substituents exhibit a preference for the equatorial position. scispace.com Similar principles would apply to this compound, suggesting a likely preference for the equatorial conformer to minimize steric hindrance.

Table 1: Illustrative Conformational Energy Profile of this compound

ConformerSubstituent OrientationRelative Energy (kcal/mol) (Illustrative)Key Steric Interactions
Envelope (E)Equatorial0.0Minimized gauche interactions
Envelope (E)Axial1.5 - 2.51,3-diaxial-like interactions with ring hydrogens
Twist (T)Equatorial0.2 - 0.5Slight increase in torsional strain
Twist (T)Axial1.8 - 3.0Significant steric crowding

Note: The energy values are illustrative and represent typical ranges for substituted oxolanes. Specific values for this compound would require dedicated quantum chemical calculations.

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in the conformation and reactivity of this compound. A key phenomenon in substituted heterocycles like oxolane is the anomeric effect. This effect generally describes the tendency of an electronegative substituent at a carbon adjacent to a heteroatom to favor the axial orientation, which is counterintuitive from a steric perspective. This preference is often explained by a stabilizing hyperconjugative interaction between a lone pair of the ring heteroatom (the oxygen in oxolane) and the antibonding (σ*) orbital of the C-substituent bond.

In the case of this compound, a potential stereoelectronic interaction involves the lone pair of the ring oxygen (n_O) and the antibonding orbital of the C2-C(isocyano) bond (σ*_C-C). An axial orientation of the isocyanomethyl group would align these orbitals for optimal overlap, leading to a stabilizing effect. However, the isocyanomethyl group is not as electronegative as a halogen or an alkoxy group, where the anomeric effect is more pronounced. Therefore, the stabilizing influence of this stereoelectronic interaction might be weaker and could be outweighed by steric repulsion in the axial conformation. Studies on related systems have established the importance of such hyperconjugative interactions. rsc.orgacs.org

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of spectroscopic data, which can be a powerful tool for structure verification. While experimental spectra for this compound are not widely published, theoretical predictions for its key spectroscopic signatures can be made. nmrdb.orgcheminfo.orgcheminfo.org

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy TypeFunctional GroupPredicted Absorption/Chemical Shift RangeNotes
Infrared (IR) Isocyanide (-N≡C)2150-2120 cm⁻¹ (strong, sharp)This is a highly characteristic absorption for the isocyanide group. libretexts.org
C-O-C stretch1150-1085 cm⁻¹ (strong)Typical for cyclic ethers. pressbooks.pub
C-H stretch (alkane)2960-2850 cm⁻¹ (strong)From the oxolane ring and methylene (B1212753) bridge. libretexts.org
¹H NMR H at C2 (CH-CH₂NC)δ 4.0-4.5 ppmDeshielded by the adjacent oxygen and the isocyanide group.
CH₂-NCδ 3.4-3.8 ppmMethylene protons adjacent to the isocyanide group.
Ring protons (C3, C4)δ 1.8-2.2 ppmComplex multiplets due to coupling.
Ring protons (C5)δ 3.7-4.0 ppmDeshielded by the adjacent oxygen. washington.edu
¹³C NMR Isocyanide (-N≡C)δ 155-165 ppm (broad)The isocyanide carbon is typically broad due to quadrupolar relaxation of the ¹⁴N nucleus.
C2δ 75-85 ppmInfluenced by the ring oxygen.
CH₂-NCδ 45-55 ppmMethylene bridge carbon.
C3, C4δ 25-35 ppmStandard alkane-like carbons. washington.edu
C5δ 65-75 ppmCarbon adjacent to the ring oxygen.

Note: Predicted chemical shifts are relative to TMS and can vary depending on the solvent and the computational method used. cheminfo.org

Molecular Dynamics Simulations for Dynamic Behavior

MD simulations of this compound would likely show the rapid pseudorotation of the oxolane ring, with the isocyanomethyl group fluctuating between pseudo-equatorial and pseudo-axial positions. The frequency and energetics of these conformational transitions could be calculated. Furthermore, in a solvent like water, MD simulations could model the formation of hydrogen bonds between water molecules and the lone pairs of the isocyanide nitrogen and the ring oxygen. These interactions would influence the conformational preferences and the rotational freedom of the isocyanomethyl side chain. Studies on similar systems have shown that such interactions significantly affect the dynamic and thermodynamic properties of the solute. researchgate.net

Derivatives and Analogues of 2 Isocyanomethyl Oxolane: Synthesis and Research

Systematic Modification of the Isocyanomethyl Side Chain

The isocyanomethyl group is the primary locus of reactivity in 2-(isocyanomethyl)oxolane. Its unique electronic structure, characterized by a carbon atom that exhibits both nucleophilic and electrophilic properties, and the acidity of the adjacent methylene (B1212753) protons, allows for extensive and diverse modifications.

A fundamental modification involves the extension or branching of the alkyl chain connecting the isocyanide functional group to the oxolane ring. The synthesis of these homologues and branched derivatives typically relies on the metalation of the α-carbon (the carbon adjacent to the isocyanide group), followed by quenching with an electrophile.

The protons on the α-carbon of isocyanides are acidic and can be removed by a strong base, such as n-butyllithium or a Grignard reagent, to form a highly nucleophilic metalated intermediate. google.com This intermediate can then react with various alkyl halides in a standard alkylation reaction to introduce new carbon-carbon bonds at this position. For instance, reaction with iodomethane (B122720) would yield the homologue 2-(1-isocyanoethyl)oxolane, while reaction with 2-bromopropane (B125204) would produce a branched derivative. This strategy provides a reliable and modular route to a wide array of substituted isocyanides. While a specific report on this compound is not prevalent, the synthesis of 1-(1-isocyanoethyl)adamantane using a related two-step formylation-dehydration method highlights the feasibility of creating such branched structures. mdpi.com

Table 1: Proposed Synthesis of Homologous and Branched Derivatives via Metalation-Alkylation
Target DerivativeAlkylating AgentProposed Intermediate
2-(1-Isocyanoethyl)oxolaneIodomethane (CH₃I)2-(Lithiomethylisocyano)oxolane
2-(1-Isocyanopropyl)oxolaneIodoethane (C₂H₅I)2-(Lithiomethylisocyano)oxolane
2-(1-Isocyano-2-methylpropyl)oxolane2-Bromopropane ((CH₃)₂CHI)2-(Lithiomethylisocyano)oxolane
2-(1-Isocyano-1-phenylmethyl)oxolaneBenzyl bromide (C₆H₅CH₂Br)2-(Lithiomethylisocyano)oxolane

The isocyanide functional group is exceptionally well-suited for the introduction of diverse functionalities through isocyanide-based multicomponent reactions (IMCRs). The Passerini and Ugi reactions are the most prominent examples, allowing for the one-pot synthesis of complex molecular scaffolds with high atom economy. wikipedia.orgwikipedia.org

The Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, an aldehyde (or ketone), and a carboxylic acid to yield an α-acyloxy amide. organic-chemistry.org By employing this compound as the isocyanide component, a wide variety of aldehydes and carboxylic acids can be used to generate a library of compounds, each featuring the oxolane moiety linked to a highly functionalized amide structure. The reaction is believed to proceed through a concerted, non-ionic pathway involving a cyclic transition state, which is favored in aprotic solvents. organic-chemistry.orgnih.gov

The Ugi four-component reaction (U-4CR) extends this complexity further by combining an isocyanide, an aldehyde (or ketone), a primary amine, and a carboxylic acid to form a bis-amide. wikipedia.org The mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylate anion, followed by a Mumm rearrangement to give the final product. wikipedia.org Research involving the isomer 3-(isocyanomethyl)-tetrahydrofuran has demonstrated its successful application in Ugi-type reactions to produce novel heterocyclic scaffolds, indicating a high tolerance for various functional groups on the other components. nih.gov This highlights the potential of this compound as a valuable building block in combinatorial chemistry and drug discovery.

Functionalization and Derivatization of the Oxolane Ring

Modifications to the oxolane ring itself offer another avenue for creating analogues of this compound. Introducing substituents or controlling the stereochemistry of the ring can profoundly influence the molecule's physical properties and biological activity.

The introduction of substituents onto the carbon atoms of the oxolane ring can alter the reactivity of the isocyanomethyl side chain through inductive and steric effects. While specific studies on substituted this compound are limited, general principles of organic chemistry allow for well-founded predictions.

Electron-withdrawing substituents (e.g., halogens, carbonyls) on the ring are expected to increase the acidity of the α-protons on the isocyanomethyl group, thereby facilitating their removal and subsequent alkylation. Conversely, these groups may decrease the nucleophilicity of the isocyanide carbon, potentially slowing its participation in multicomponent reactions. For example, in Ugi reactions, aromatic aldehydes bearing electron-withdrawing groups have been shown to afford lower yields. mdpi.com Similar effects could be anticipated when such groups are present on the isocyanide component. Electron-donating groups (e.g., alkyl groups) would have the opposite effects. The position of the substituent also matters, as it can influence the conformation of the five-membered ring, potentially creating steric hindrance that affects the accessibility of the reactive side chain. researchgate.net

Table 2: Predicted Effects of Oxolane Ring Substituents on Reactivity
Substituent TypePosition on RingPredicted Effect on α-Proton AcidityPredicted Effect on MCR Reactivity
Electron-Withdrawing (e.g., -F, -Cl)C3, C4, C5IncreaseDecrease
Electron-Donating (e.g., -CH₃)C3, C4, C5DecreaseIncrease
Bulky (e.g., -t-Bu)C3, C5Minor electronic effectDecrease (steric hindrance)

Many biologically active natural products feature substituted oxolane rings with defined stereochemistry. The synthesis of stereoisomers of this compound allows for the exploration of three-dimensional chemical space, which is crucial for developing selective interactions with biological targets.

Strategies for stereoselective synthesis often begin with chiral starting materials. For example, commercially available 2-deoxy-D-ribose can be reduced and subsequently cyclized in an acidic medium to produce (2R,3S)-2-(hydroxymethyl)oxolan-3-ol with defined stereocenters. nih.gov This chiral alcohol can then be converted into the corresponding isocyanide through standard procedures, such as tosylation, displacement with azide (B81097), reduction to the amine, and subsequent formylation and dehydration. This approach provides access to enantiomerically pure oxolane-isocyanide analogues. Similar strategies have been employed in the stereoselective synthesis of nucleoside analogues, demonstrating the robustness of using chiral pool starting materials to build complex, stereochemically defined heterocyclic systems. beilstein-journals.org By varying the starting chiral material (e.g., different sugars or enantiomers of lactic acid), a full matrix of diastereomeric and enantiomeric oxolane-isocyanide analogues can be systematically prepared for further research.

Exploration of Polymeric Materials Incorporating this compound Units

The unique properties of the isocyanide group make it a valuable functional handle for polymer chemistry. The polymerization of isocyanide monomers can lead to the formation of rigid, helical polymers known as polyisocyanides, which have a tightly packed structure. mdpi.com

Incorporating this compound as a monomer could yield novel polyisocyanides with distinct properties conferred by the oxolane side chains. The polarity and hydrogen-bond accepting capability of the ether oxygen in the oxolane ring could enhance the polymer's solubility in a range of solvents and provide sites for secondary interactions. mdpi.com Research on polyisocyanides with peptide side chains has shown that hydrogen bonding between side chains can stabilize the helical structure of the polymer backbone. ru.nl Similarly, the oxolane units could influence the macromolecular architecture. Furthermore, polyisocyanides bearing crown ether side chains have been shown to exhibit responsive behavior, where the helical structure deforms upon binding metal ions, suggesting that polymers of this compound could be scaffolds for smart materials. x-mol.com

Polymerization of Isocyanides with Oxolane Functionality

The polymerization of isocyanides is a powerful method for generating polymers with a helical backbone, known as poly(isocyanide)s. researchgate.netnih.gov The properties of these polymers can be tuned by incorporating various functional groups into the isocyanide monomer side chains. nih.govnih.gov While specific research on the polymerization of this compound is not extensively documented, the principles of isocyanide polymerization provide a strong basis for understanding its potential behavior.

The synthesis of functional isocyanides often begins with the corresponding formamides, which are then dehydrated. mdpi.comrsc.org For instance, 2-(aminomethyl)oxolane could be formylated and subsequently dehydrated using reagents like phosphorus oxychloride in the presence of a base such as triethylamine (B128534) to yield this compound. mdpi.com

Once synthesized, the monomer can be subjected to polymerization, typically initiated by transition metal complexes, with nickel and palladium catalysts being particularly effective. researchgate.netrsc.org For example, phenylethynyl palladium(II) complexes have been shown to be active initiators for the living polymerization of various isocyanides in solvents like tetrahydrofuran (B95107) (THF). researchgate.netrsc.org A typical polymerization process would involve dissolving the this compound monomer in a suitable solvent, such as THF, and introducing the catalyst to initiate the chain-growth process.

The polymerization of functional isocyanides often results in polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org The presence of the oxolane side chain in poly(this compound) would be expected to influence the polymer's solubility, likely enhancing its affinity for polar aprotic solvents like THF itself. The helical structure of the resulting polymer, a characteristic feature of poly(isocyanide)s, could also be influenced by the bulky oxolane group. ru.nl

Table 1: Potential Polymerization Systems for Isocyanides with Oxolane Functionality

Catalyst/Initiator SystemMonomer TypeSolventExpected Polymer Characteristics
Nickel(II) ComplexesAryl and Alkyl IsocyanidesToluene/THFWell-defined helical polymers, chain-growth polymerization.
Palladium(II) ComplexesPhenyl IsocyanidesTHFLiving/controlled polymerization, controlled molecular weights. researchgate.netrsc.org
Acid-Initiated SystemsIsocyanodipeptidesTHF/WaterFormation of polyamides under ambient conditions. ru.nlresearchgate.net

This table presents potential systems based on general isocyanide polymerization literature.

Detailed research findings on analogous systems show that the choice of catalyst and reaction conditions is crucial. For instance, nickel(II)-aryl complexes have been successfully used for the asymmetric polymerization of different isocyanides, yielding well-defined helical polyisocyanides. Similarly, multicomponent polymerizations involving diisocyanides have been developed to create functional polymers like poly(furopyrimidine)s, highlighting the versatility of isocyanide chemistry. nih.gov

Synthesis of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic polymers and inorganic components, often resulting in materials with enhanced thermal stability, mechanical strength, or novel electronic properties. researchgate.net The sol-gel process is a widely used and versatile method for creating these hybrids, typically involving the hydrolysis and condensation of metal alkoxides, such as tetraethoxysilane (TEOS), to form an inorganic network. nih.govmdpi.comwiley-vch.de

A polymer like poly(this compound) could be incorporated into an inorganic matrix to form a hybrid material. In a typical sol-gel synthesis, the pre-formed polymer would be dissolved in a common solvent with the inorganic precursor (e.g., TEOS) and a catalyst. The subsequent hydrolysis and condensation of the TEOS would form a silica (B1680970) network around the organic polymer chains. The oxolane functionality within the polymer could potentially interact with the forming silica network through hydrogen bonding, promoting a homogeneous dispersion of the organic phase within the inorganic matrix.

Alternatively, a monomer containing both the isocyanide group and a silane (B1218182) functionality suitable for sol-gel chemistry could be designed. This functional monomer could then be co-polymerized or used to functionalize an inorganic surface. While the synthesis of a monomer like (isocyanomethyl)oxolane-functionalized silane is not explicitly reported, the general strategies for creating functional silanes are well-established.

Table 2: Components for Sol-Gel Synthesis of Hybrid Materials

Organic ComponentInorganic PrecursorSolvent SystemPotential Hybrid Properties
Poly(this compound)Tetraethoxysilane (TEOS)Ethanol/WaterEnhanced thermal stability, processability.
Isocyanide-functionalized polymerZirconium PropoxideAlcoholHigh thermal stability, potential for catalysis. nih.gov
Organic polymerCalcium Nitrate/TEOSEthanol/WaterPotential for bioactivity in biomedical applications.

This table outlines potential components for hybrid material synthesis based on general sol-gel literature.

Research into hybrid materials has shown that incorporating well-defined organic components can lead to advanced functional materials. researchgate.net For example, hybrid materials have been developed for applications such as photochromic coatings and catalysts. researchgate.net The specific properties of a hybrid material derived from an oxolane-functionalized poly(isocyanide) would depend on the ratio of the organic to inorganic components, the morphology of the resulting network, and the interactions at the organic-inorganic interface.

Future Research Directions and Emerging Paradigms

Development of Catalytic Asymmetric Syntheses of 2-(Isocyanomethyl)oxolane

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry and materials science. While methods for synthesizing isocyanides and oxolane derivatives exist, the development of catalytic asymmetric methods to produce specific stereoisomers of this compound remains a significant and valuable challenge. Future research will likely focus on creating chiral catalysts that can control the stereochemistry of the oxolane ring during its formation or in subsequent modifications.

One promising approach involves the enantioselective synthesis of bifunctional chiral isocyanides. For instance, reacting chiral BINOL derivatives with organometallic reagents like trimethyl gallium or trimethyl indium can form an active catalyst capable of converting meso epoxides into versatile and chiral isocyanides. acs.org This strategy could be adapted to precursors of this compound. Another avenue is the development of diastereoselective multicomponent reactions, such as the Ugi or Passerini reactions, using chiral auxiliaries or catalysts to induce stereocontrol. acs.orgnih.gov The use of novel glycosylamines in diastereoselective Ugi four-component reactions has shown high diastereoselectivity, which could be a model for synthesizing chiral this compound derivatives. acs.org

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

Catalytic Approach Precursor Type Potential Advantage
Chiral BINOL-metal complexes Meso epoxides High enantioselectivity in isocyanide formation. acs.org
Chiral phase-transfer catalysis Mannich-type reactions Organocatalytic route to chiral isocyanides. nih.gov
Chiral glycosylamine auxiliaries Ugi-type multicomponent reactions High diastereoselectivity in complex scaffolds. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

Isocyanides are known for their potent, unpleasant odor and potential toxicity, which has historically limited their use in large-scale industrial applications. rsc.orgrsc.org Flow chemistry offers a robust solution to these challenges by enabling the "make-and-use" synthesis of hazardous intermediates like this compound. rsc.org In a flow system, the isocyanide can be generated and immediately consumed in a subsequent reaction, minimizing operator exposure and the risks associated with storage and handling. rsc.orgresearchgate.net

Future research will likely focus on developing integrated flow systems that combine the synthesis, purification, and in-line reaction of this compound. rsc.orgresearchgate.net These platforms could be coupled with automated synthesis technologies, such as nano-dispensing systems, to rapidly generate libraries of diverse molecules for high-throughput screening in drug discovery and materials science. nih.gov The combination of flow chemistry with other enabling technologies, such as microwave irradiation, could further accelerate reaction times and improve efficiency. researchgate.netfrontiersin.org The development of such automated platforms is crucial for exploring the vast chemical space accessible from the this compound scaffold. acs.orgnih.gov

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is a largely unexplored frontier. Both the isocyanide group and the oxolane ring can participate in unique transformations under photochemical or electrochemical conditions.

Photochemistry: The isocyanide group can undergo radical additions and cyclizations when exposed to visible light, often mediated by a photocatalyst. nih.govsioc-journal.cnrsc.org Aromatic isocyanides have even been shown to act as visible-light photocatalysts themselves. nih.govacs.org The oxolane ring can be functionalized via photochemical reactions, such as radical additions to create fluoroalkylated derivatives or through iodine-mediated reactions to form substituted tetrahydrofurans. lookchem.comthieme-connect.com Future work could explore the visible-light-induced reactions of this compound with various partners like alkanes, ethers, and ketones, potentially catalyzed by decatungstate anions, to forge new C-C bonds. bohrium.com The photosensitized ring-opening of related aryl oxiranes via electron transfer suggests that the oxolane ring in this compound might exhibit interesting reactivity, potentially leading to carbonyl ylide intermediates. cdnsciencepub.com

Electrochemistry: Organic electrochemistry offers a green and powerful tool for chemical synthesis, replacing toxic chemical oxidants with clean electric current. researchgate.netnih.gov The isocyanide group is electrochemically active and can participate in a variety of transformations, including oxidative C-H functionalization and the formation of C-S, C-Se, and C-N bonds. researchgate.netresearchgate.netrsc.org The tetrahydrofuran (B95107) (oxolane) ring can also be oxidized electrochemically to produce valuable products like γ-butyrolactone. rsc.orgmagtech.com.cn Research into the electrochemical behavior of this compound could unveil novel synthetic pathways, such as intramolecular cyclizations or the difunctionalization of the isocyanide carbon. researchgate.netrsc.org Studies on improving electrochemical setups in tetrahydrofuran solvent by tailoring electrolyte composition will be crucial for enabling these future synthetic methodologies. nih.govconsensus.app

Bio-inspired Synthesis and Biocatalysis Approaches

Nature produces a variety of isocyanide-containing natural products with potent biological activities. acs.orgresearchgate.net The biosynthesis of these compounds often involves isocyanide synthases (ISNs) or non-heme iron enzymes that convert amino groups into isocyanides. acs.org A bio-inspired approach to the synthesis of this compound could involve designing synthetic pathways that mimic these natural routes, potentially using engineered enzymes.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another promising avenue. While the direct enzymatic synthesis of this compound is a long-term goal, existing enzymes can be used in reactions involving this compound. For example, lipases like Novozym 435 have been shown to catalyze the Ugi multicomponent reaction, which could be a mild and environmentally friendly way to incorporate the this compound scaffold into larger, peptide-like molecules. mdpi.com Future research could focus on discovering or engineering enzymes for the direct synthesis of the isocyano group or for performing stereoselective transformations on the oxolane ring. acs.orgresearchgate.net

Design of Smart Materials and Responsive Systems from this compound Scaffolds

The unique electronic and coordination properties of the isocyanide group make it an attractive component for the design of "smart" materials—materials that respond to external stimuli such as light, heat, or the presence of specific chemicals. acs.org The incorporation of this compound into polymers could lead to novel functional materials.

Isocyanide-based polymers can exhibit interesting properties like aggregation-induced emission and optical activity. acs.org By incorporating this compound as a monomer or a pendant group, it may be possible to create responsive hydrogels, self-healing materials, or sensors. nih.govencyclopedia.pub The isocyanide's ability to coordinate with metals could be exploited to create metal-responsive materials or catalysts. acs.org Furthermore, the integration of isocyanate chemistry, a close relative of isocyanide chemistry, with nanotechnology is paving the way for advanced materials with functionalities like self-cleaning surfaces and adaptive structures, a direction that could also be pursued with this compound-based polymers. patsnap.com

Table 2: Potential Applications of this compound in Smart Materials

Material Type Potential Functionality Triggering Stimulus
Hydrogels Drug delivery, sensing pH, Temperature nih.govencyclopedia.pub
Polymers Aggregation-induced emission Solvent, Aggregation acs.org
Composites Self-healing, Adaptive structures Mechanical stress, Chemical environment encyclopedia.pubpatsnap.com

Advanced Computational Models for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. researchgate.net For this compound, computational models can provide deep insights into its behavior in various chemical transformations.

Future research will leverage advanced computational models to:

Predict Reaction Outcomes: Elucidate the mechanisms of photochemical and electrochemical reactions, helping to guide experimental design. bohrium.comchemrxiv.org

Design Catalysts: Model the interaction of this compound precursors with chiral catalysts to predict enantioselectivity and optimize catalyst design for asymmetric synthesis. acs.org

Understand Material Properties: Simulate the properties of polymers and materials derived from this compound to predict their responsiveness and functionality.

Explore Reaction Pathways: Investigate the thermodynamics and kinetics of complex reaction cascades, such as multicomponent reactions, to understand stereochemical outcomes and identify rate-limiting steps. researchgate.netmdpi.com

By providing a theoretical framework, computational modeling will accelerate the discovery of new reactions and applications for this compound, reducing the need for extensive empirical screening.

Structure-Activity Relationship Studies for Academic Chemical Probes

Structure-activity relationship (SAR) studies are crucial for developing molecules with specific biological or chemical functions. frontiersin.orgmathewsopenaccess.com The this compound scaffold provides a versatile platform for generating libraries of compounds for SAR studies. Through multicomponent reactions, the core structure can be readily diversified at multiple points, allowing for a systematic exploration of how structural modifications impact activity. frontiersin.orgbohrium.com

Future research in this area will focus on synthesizing libraries of this compound derivatives and screening them for various activities. The isocyanide group itself is a unique pharmacophore and can act as a bioorthogonal handle for labeling biomolecules or as a coordinating ligand for metalloproteins. acs.orgnih.gov SAR studies could lead to the discovery of:

Potent Biological Probes: Molecules that can be used to study biological processes, such as enzyme inhibitors or fluorescent labels for cellular imaging. acs.orgnih.gov

Novel Drug Leads: Compounds with promising therapeutic potential, building on the known bioactivities of other isocyanide-containing molecules. acs.orgmathewsopenaccess.com

Affinity Ligands: Molecules designed for specific binding applications, such as in purification or diagnostics. frontiersin.org

These studies will not only expand the utility of this compound but also contribute to a deeper understanding of the interplay between chemical structure and biological or material function. mathewsopenaccess.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.